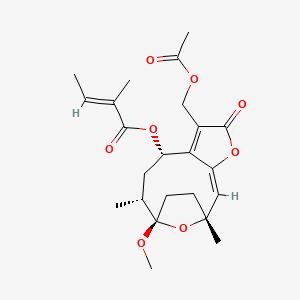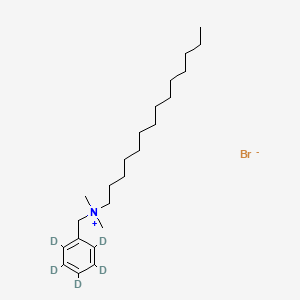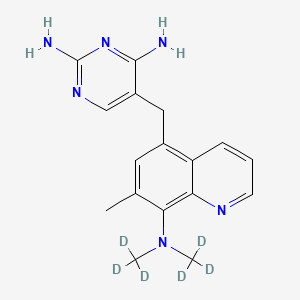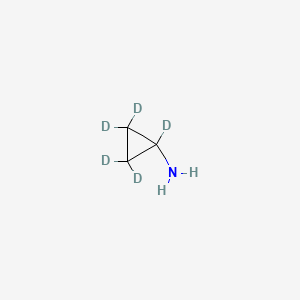
Vernolide-B
Übersicht
Beschreibung
Vernolide B is a sesquiterpene lactone isolated from the plant Vernonia cinerea.
Wissenschaftliche Forschungsanwendungen
Vernolide B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Vernolide B is studied for its unique sesquiterpene lactone structure and its reactivity in various chemical reactions. Researchers explore its potential as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, Vernolide B is investigated for its cytotoxic properties. It has shown activity against various human tumor cell lines, including KB, NCI-661, and HeLa cells .
Medicine: In medicine, Vernolide B is explored for its potential as an anticancer agent. Its cytotoxicity against tumor cells makes it a promising candidate for developing new cancer therapies .
Industry: Its unique chemical properties may lead to the development of new materials or chemical processes .
Wirkmechanismus
Target of Action
Vernolide-B, a sesquiterpene lactone isolated from Vernonia cinerea , has been found to exhibit cytotoxicity against human KB, NCI-661, and HeLa tumor cell lines . .
Mode of Action
This can lead to the modification of protein function and subsequent cellular effects .
Biochemical Pathways
Sesquiterpene lactones, including this compound, are often associated with anti-inflammatory and anti-cancer effects, suggesting they may impact pathways related to inflammation and cell proliferation .
Result of Action
This compound has been reported to exhibit cytotoxic effects against certain human tumor cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially impact the activity and stability of this compound, as is the case with many bioactive compounds .
Biochemische Analyse
Biochemical Properties
Vernolide-B plays a role in biochemical reactions, particularly in the context of its cytotoxic activity. It interacts with various biomolecules within cells, contributing to its cytotoxic effects
Cellular Effects
This compound has been found to exhibit cytotoxicity against several cell lines, including KB, NCI-661, and HeLa cells . It influences cell function by inducing cytotoxic effects, which may involve alterations in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vernolide B is typically isolated from the ethanolic extracts of Vernonia cinerea stems. The isolation process involves bioassay-directed fractionation, which helps in identifying and extracting the active compounds . The specific synthetic routes and reaction conditions for Vernolide B are not extensively documented, but the isolation process generally includes solvent extraction, chromatography, and spectroscopic analysis for compound identification .
Industrial Production Methods: Industrial production of Vernolide B is not well-established due to its natural occurrence in Vernonia cinerea. The primary method of obtaining Vernolide B remains the extraction from the plant itself .
Analyse Chemischer Reaktionen
Types of Reactions: Vernolide B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving Vernolide B include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed: The major products formed from the reactions of Vernolide B depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
- Vernolide-A
- Hirsutinolide-13-O-acetate
- 8 α-tigloyloxyhirsutinolide-13-O-acetate
- 8 α-(2-methylacryloyloxy)-1 α-methoxyhirsutinolide-13-O-acetate
Comparison: Vernolide B is unique among these compounds due to its specific cytotoxic profile and the particular sesquiterpene lactone structure it possesses. While Vernolide-A also exhibits potent cytotoxicity, Vernolide B has shown marginal cytotoxicity against certain tumor cell lines
Eigenschaften
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBBPLMBWXKCDP-RRPNGBMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the cytotoxic activity of vernolide-B against human tumor cell lines?
A1: this compound exhibited marginal cytotoxicity against the human tumor cell lines KB, NCI-661, and Hela. The ED50 values were determined as 3.78 µg/mL, 6.42 µg/mL, and 5.88 µg/mL for KB, Hela, and NCI-661, respectively []. This indicates that a higher concentration of this compound is needed to achieve 50% growth inhibition compared to vernolide-A, which demonstrated potent cytotoxicity against the same cell lines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






